1-(2-Nitro-propenyl)-4-trifluoromethoxy-benzene
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Overview
Description
1-(2-Nitro-propenyl)-4-trifluoromethoxy-benzene is an organic compound characterized by the presence of a nitro group, a propenyl group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitro-propenyl)-4-trifluoromethoxy-benzene typically involves the nitration of a suitable precursor, followed by the introduction of the propenyl and trifluoromethoxy groups. One common method involves the nitration of 4-trifluoromethoxy-benzene using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting nitro compound is then subjected to a propenylation reaction using propenyl halides under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitro-propenyl)-4-trifluoromethoxy-benzene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Nitro-propenyl)-4-trifluoromethoxy-benzene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2-Nitro-propenyl)-4-trifluoromethoxy-benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
1-Nitro-4-(2-nitro-prop-1-en-yl)benzene: Similar structure but lacks the trifluoromethoxy group.
1-Fluoro-4-(2-nitro-1-propenyl)-benzene: Contains a fluoro group instead of a trifluoromethoxy group.
Uniqueness
1-(2-Nitro-propenyl)-4-trifluoromethoxy-benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
1-[(Z)-2-nitroprop-1-enyl]-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c1-7(14(15)16)6-8-2-4-9(5-3-8)17-10(11,12)13/h2-6H,1H3/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESNPBJBJXXQMZ-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=C(C=C1)OC(F)(F)F)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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